molecular formula C9H6N2O2 B8787899 p-Nitrocinnamonitrile

p-Nitrocinnamonitrile

Cat. No.: B8787899
M. Wt: 174.16 g/mol
InChI Key: HLFGEWUHBJJYKR-UHFFFAOYSA-N
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Description

p-Nitrocinnamonitrile (C₉H₆N₂O₂) is a nitrile derivative of cinnamic acid featuring a nitro group (-NO₂) and a nitrile (-CN) group in the para positions on the benzene ring. The compound is synthesized via the condensation of aldehydes with nitrile precursors. For instance, describes its preparation by reacting an aldehyde with a phosphorus-containing salt (I) under reflux conditions, yielding this compound with a melting point of 200–202°C . Additionally, highlights its conversion to p-nitrocinnamic acid through hydrolysis with hydrochloric acid, underscoring its role as a synthetic intermediate .

Key properties include:

  • Melting Point: 200–202°C
  • Structure: Aromatic ring with conjugated nitro and nitrile groups, enhancing electrophilic reactivity.
  • Applications: Precursor for pharmaceuticals, agrochemicals, and specialty polymers .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H

InChI Key

HLFGEWUHBJJYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Nitrocinnamonitrile can be synthesized through several methods. One common approach involves the aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . Another method includes the elimination reaction of various oximes derived from cinnamaldehyde . Additionally, oxidative coupling of benzene to acrylonitrile can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: p-Nitrocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

p-Nitrobenzonitrile (C₇H₄N₂O₂)

  • Synthesis : Prepared from p-nitrobenzoic acid using phosphorus pentachloride and p-toluenesulfonamide or via derivatization of p-nitroaniline .
  • Reactivity : Lacks the conjugated double bond of p-Nitrocinnamonitrile, reducing its participation in addition reactions.
  • Applications : Intermediate in organic synthesis, particularly for dyes and corrosion inhibitors .

p-Nitroaniline (C₆H₆N₂O₂)

  • Structure : Benzene ring with para-nitro and amine groups.
  • Synthesis : Nitration of acetanilide followed by hydrolysis .
  • Physical Properties : Boiling point of 260°C (533.20 K) at 13.30 kPa .
  • Applications : Key precursor for azo dyes and pigments .
  • Safety : High toxicity; requires stringent handling protocols .

Cinnamonitrile (C₉H₇N)

  • Structure : Similar to this compound but lacks the nitro group.
  • Synthesis : Derived from benzaldehyde via condensation, with a boiling point of 132–134°C at 12 mm Hg .
  • Reactivity : The absence of the nitro group simplifies its electronic profile, making it less reactive toward electrophilic substitution.
  • Applications : Used in flavorings and fragrances .

6-Amino-5-nitropicolinonitrile (C₆H₄N₄O₂)

  • Structure: Pyridine ring with amino, nitro, and nitrile substituents.
  • Reactivity: The pyridine core and amino group enable hydrogen bonding and π-π interactions, as seen in ’s crystal structure analysis .
  • Safety : Requires precautions for inhalation and skin contact .

3-Nitro-4-(propylamino)benzonitrile (C₁₀H₁₁N₃O₂)

  • Structure: Benzene ring with nitro, propylamino, and nitrile groups.
  • Crystal Properties : Exhibits intermolecular hydrogen bonds (N–H···O and C–H···O) and π-π stacking, enhancing thermal stability .

Comparative Data Table

Compound Molecular Formula Melting Point (°C) Key Synthesis Method Applications
This compound C₉H₆N₂O₂ 200–202 Aldehyde condensation Pharmaceutical intermediates
p-Nitrobenzonitrile C₇H₄N₂O₂ Not reported p-Nitrobenzoic acid reaction Dye synthesis
p-Nitroaniline C₆H₆N₂O₂ 147–150* Acetanilide nitration Azo dye production
Cinnamonitrile C₉H₇N Not reported Benzaldehyde condensation Flavoring agents
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ Not reported Not specified Research chemical
3-Nitro-4-(propylamino)benzonitrile C₁₀H₁₁N₃O₂ Not reported Not specified Crystal engineering

Key Findings and Contrasts

  • Reactivity : The presence of the propenyl chain in this compound enables conjugation, enhancing its electrophilic aromatic substitution reactivity compared to p-Nitrobenzonitrile .
  • Synthetic Utility : While p-Nitroaniline is pivotal in dye chemistry, this compound’s nitrile group allows diversification into carboxylic acids (e.g., p-nitrocinnamic acid) .
  • Safety: 6-Amino-5-nitropicolinonitrile and p-Nitroaniline both require rigorous safety protocols due to toxicity, but the former’s pyridine ring introduces unique handling challenges .

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